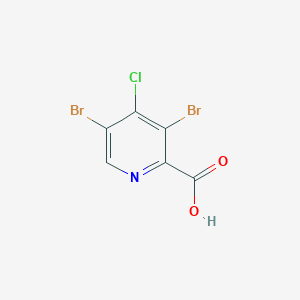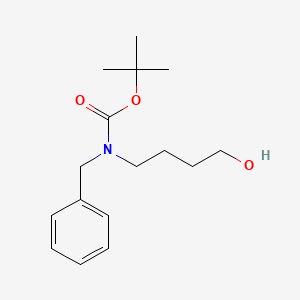
tert-Butyl benzyl(4-hydroxybutyl)carbamate
Übersicht
Beschreibung
tert-Butyl benzyl(4-hydroxybutyl)carbamate: is an organic compound with the empirical formula C16H25NO3 It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a 4-hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from tert-Butyl carbamate and benzyl chloride:
Industrial Production Methods:
- The industrial production of tert-Butyl benzyl(4-hydroxybutyl)carbamate typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- tert-Butyl benzyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the 4-hydroxybutyl group, to form corresponding ketones or aldehydes.
Common Reagents: Potassium permanganate, chromium trioxide.
Major Products: 4-oxobutyl carbamate derivatives.
-
Reduction:
- The compound can be reduced to form alcohol derivatives.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Major Products: 4-hydroxybutyl carbamate derivatives.
-
Substitution:
- The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium hydride, alkyl halides.
Major Products: Substituted benzyl carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- tert-Butyl benzyl(4-hydroxybutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology:
- The compound is studied for its potential as a protective group in peptide synthesis, where it can temporarily mask reactive functional groups.
Medicine:
- Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Industry:
- It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of tert-Butyl benzyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved may include enzymatic cleavage of the carbamate group, leading to the formation of active metabolites that interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
-
tert-Butyl (4-hydroxybutyl)carbamate:
- Similar structure but lacks the benzyl group.
- Used in similar applications but with different reactivity and properties.
-
Benzyl (4-hydroxybutyl)carbamate:
- Lacks the tert-butyl group.
- Exhibits different solubility and stability characteristics.
Uniqueness:
- The presence of both tert-butyl and benzyl groups in tert-Butyl benzyl(4-hydroxybutyl)carbamate imparts unique chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTWHZDQSLGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621431 | |
| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117654-86-1 | |
| Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


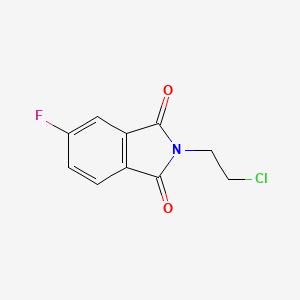
![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)
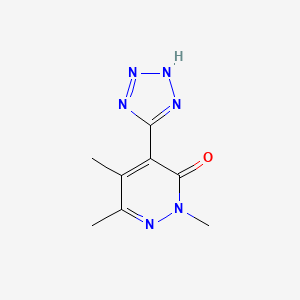
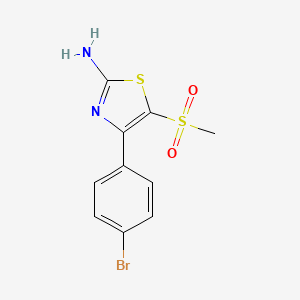
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)
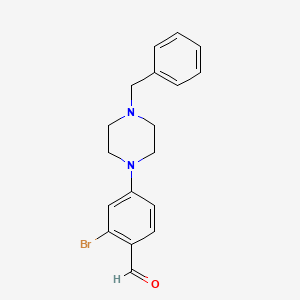
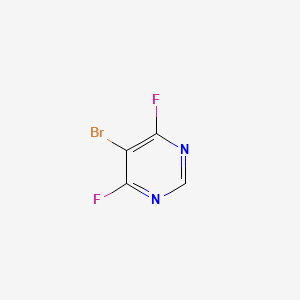
![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
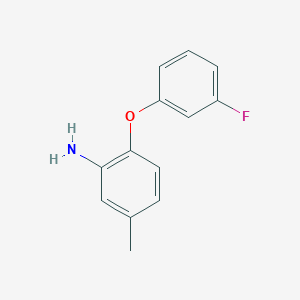
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
